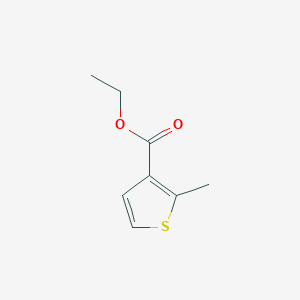

Ethyl 2-methylthiophene-3-carboxylate

概述

描述

Ethyl 2-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 2-position of the thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-methylthiophene-3-carboxylate can be achieved through several synthetic routes. One practical method involves the use of TurboGrignard reagents. The process begins with the conversion of 2-methylthiophene to 3-bromo-2-methylthiophene using bromination. The 3-bromo-2-methylthiophene is then subjected to a halogen-magnesium exchange reaction with isopropylmagnesium chloride in the presence of lithium chloride in tetrahydrofuran (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with ethyl chloroformate to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure operational simplicity and safety. The use of strong bases such as n-butyllithium is avoided, and noncryogenic conditions are employed. The overall yield of the process is approximately 52% from commercially available 2-methylthiophene .

化学反应分析

Types of Reactions

Ethyl 2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenes.

科学研究应用

Pharmaceutical Development

Ethyl 2-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with biological targets effectively, making it valuable in drug discovery and development.

- Neurological Disorders : Research indicates that derivatives of this compound can target specific receptors in the brain associated with neurological disorders. For instance, studies have shown that modifications of this compound can enhance the bioavailability and efficacy of drugs aimed at treating conditions like Alzheimer's disease and schizophrenia .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals. Its unique thiophene structure contributes to improved stability and effectiveness against various pests and diseases.

- Pesticide Formulation : The compound has been incorporated into formulations designed for crop protection, demonstrating enhanced efficacy compared to traditional pesticides. Field trials have indicated that crops treated with formulations containing this compound exhibit better resistance to pest infestations and diseases .

Material Science

This compound is explored in material science for its potential in developing novel materials.

- Conductive Polymers : Research has shown that incorporating this compound into conductive polymers can improve their electrical properties, making them suitable for applications in electronics and energy storage devices. For example, studies have highlighted its role in enhancing the conductivity of polymer blends used in organic solar cells .

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies : Researchers have utilized this compound to investigate its effects on various enzymes involved in metabolic processes. For instance, case studies have demonstrated its potential as an inhibitor of enzymes linked to cancer metabolism, providing insights into new therapeutic targets .

Case Studies

作用机制

The mechanism of action of ethyl 2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

相似化合物的比较

Ethyl 2-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Mthis compound: Similar structure but with a methyl ester group.

Ethyl 3-methylthiophene-2-carboxylate: The positions of the methyl and ester groups are reversed.

2-Methylthiophene-3-carboxylic acid: Lacks the ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

生物活性

Ethyl 2-methylthiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, which is known for contributing to the compound's biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it a versatile candidate for further chemical modifications.

Biological Activities

Thiophene derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications in the thiophene structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research has documented anti-inflammatory activities linked to thiophene compounds. These compounds may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways .

- Anticonvulsant Properties : Some studies suggest that thiophene derivatives exhibit anticonvulsant effects, potentially through modulation of neurotransmitter systems in the central nervous system .

The biological mechanisms underlying the effects of this compound are still being elucidated. However, several pathways have been proposed:

- Receptor Modulation : Certain thiophene derivatives act as allosteric enhancers at adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection .

- Enzyme Inhibition : Thiophenes may inhibit specific enzymes involved in metabolic pathways related to inflammation and infection. This inhibition can lead to decreased production of inflammatory mediators .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating strong antibacterial properties .

- Anti-inflammatory Study : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Research involving animal models indicated that thiophene derivatives could protect against neurodegeneration by modulating oxidative stress pathways .

Summary Table of Biological Activities

属性

IUPAC Name |

ethyl 2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOBQWZOPPOTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440292 | |

| Record name | Ethyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-66-7 | |

| Record name | Ethyl 2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the use of lithium chloride advantageous in the synthesis of ethyl 2-methylthiophene-3-carboxylate?

A1: The research by [] highlights that lithium chloride significantly improves the formation of the Grignard reagent from 3-bromo-2-methylthiophene and magnesium. This acceleration is crucial because 3-bromo-2-methylthiophene is typically unreactive. This method offers a more convenient and potentially scalable route to this compound and other 3-substituted 2-methylthiophenes compared to previous methods requiring strong bases like n-butyllithium. []

Q2: What are the main advantages of the new synthetic process for this compound described in the research?

A2: Both papers emphasize the safety and efficiency of the new process. [, ] Specifically, the method avoids using hazardous reagents like n-butyllithium, simplifies the overall procedure, and eliminates the need for cryogenic conditions. [] This makes the process more practical for large-scale production, as demonstrated by the successful multi-kilogram synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。